REACTION_CXSMILES
|
[SH:1][C:2]1[N:7]([CH2:8][CH:9]([CH3:11])[CH3:10])[C:6](=[O:12])[N:5]([CH3:13])[C:4](=[O:14])[CH:3]=1.Br[CH:16]([CH3:23])[C:17](=O)[C:18]([O:20][CH3:21])=[O:19]>C([O-])(=O)C.[Na+].O.C(Cl)Cl.[Ti](Cl)(Cl)(Cl)Cl>[CH3:13][N:5]1[C:4](=[O:14])[C:3]2[C:17]([C:18]([O:20][CH3:21])=[O:19])=[C:16]([CH3:23])[S:1][C:2]=2[N:7]([CH2:8][CH:9]([CH3:11])[CH3:10])[C:6]1=[O:12] |f:2.3|
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Name
|
6-Mercapto-3-methyl-1-(isobutyl)-pyrimidine-2,4(1H,3H)-dione
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Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
SC1=CC(N(C(N1CC(C)C)=O)C)=O
|
Name
|
|
Quantity
|
44.6 g
|
Type
|
reactant
|
Smiles
|
BrC(C(C(=O)OC)=O)C
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Name
|
|
Quantity
|
95.6 g
|
Type
|
solvent
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
1.5 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
oil
|
Quantity
|
75.1 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ice water
|
Quantity
|
2 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
43.3 mL
|
Type
|
catalyst
|
Smiles
|
[Ti](Cl)(Cl)(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
STIRRING
|
Details
|
After stirring 1 h at room temperature the mixture
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
was extracted into ethyl acetate
|
Type
|
WASH
|
Details
|
The organic solution was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to leave an oil
|
Type
|
TEMPERATURE
|
Details
|
cooled in an ice-bath under an atmosphere of nitrogen
|
Type
|
ADDITION
|
Details
|
was slowly added dropwise
|
Type
|
CUSTOM
|
Details
|
3 h
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
EXTRACTION
|
Details
|
the resulting suspension was extracted into methylene chloride
|
Type
|
CUSTOM
|
Details
|
After drying
|
Type
|
CUSTOM
|
Details
|
the organic solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was chromatographed (SiO2/1:1 ethyl acetate-isohexane)
|
Name
|
|
Type
|
product
|
Smiles
|
CN1C(N(C2=C(C1=O)C(=C(S2)C)C(=O)OC)CC(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 42 g | |
YIELD: CALCULATEDPERCENTYIELD | 59.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |